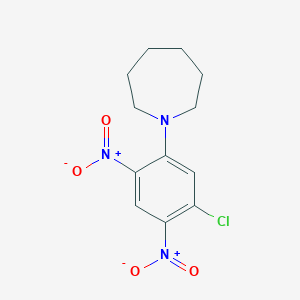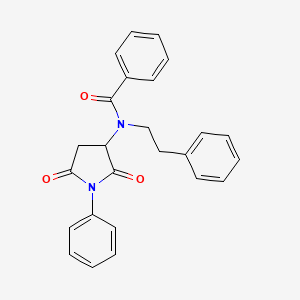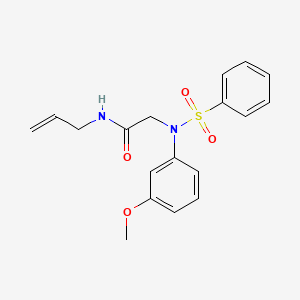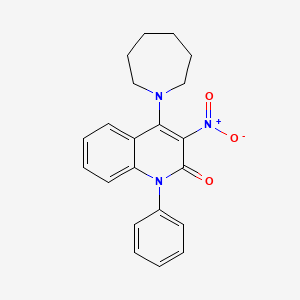
1-(5-chloro-2,4-dinitrophenyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2,4-dinitrophenyl)azepane is a chemical compound that belongs to the class of nitroaromatic compounds. It has been widely used in scientific research for its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2,4-dinitrophenyl)azepane has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a reagent for the synthesis of functionalized polymers. Additionally, it has been used as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-2,4-dinitrophenyl)azepane is not fully understood. However, it is believed to interact with specific proteins and enzymes in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. Additionally, it has been shown to interact with specific proteins, such as albumin, leading to changes in protein conformation and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-chloro-2,4-dinitrophenyl)azepane in lab experiments is its unique properties, such as its fluorescence and potential anti-cancer activity. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, one limitation is its potential toxicity, which may limit its use in certain experiments or applications.
Zukünftige Richtungen
There are several future directions for the use of 1-(5-chloro-2,4-dinitrophenyl)azepane in scientific research. One future direction is the development of more specific and potent anti-cancer agents based on the structure of this compound. Another future direction is the use of this compound as a tool for studying protein structure and function. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound, which may lead to the development of safer and more effective compounds.
In conclusion, this compound is a unique and versatile compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in scientific research.
Synthesemethoden
The synthesis of 1-(5-chloro-2,4-dinitrophenyl)azepane involves the reaction of 5-chloro-2,4-dinitrophenylhydrazine with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction yields this compound as a yellow solid with a melting point of 89-90°C.
Eigenschaften
IUPAC Name |
1-(5-chloro-2,4-dinitrophenyl)azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4/c13-9-7-11(14-5-3-1-2-4-6-14)12(16(19)20)8-10(9)15(17)18/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGTVSNZJBOBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[2-(anilinocarbonyl)hydrazino]-4-oxobutanoate](/img/structure/B5010419.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azocane](/img/structure/B5010424.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5010430.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5010444.png)

![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-methylacetamide](/img/structure/B5010476.png)

![3-(2-chloro-5-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5010485.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]piperidine oxalate](/img/structure/B5010492.png)


![4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5010508.png)
![2,3,4,5-tetrabromo-6-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5010515.png)
![(3R*,4R*)-1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5010522.png)